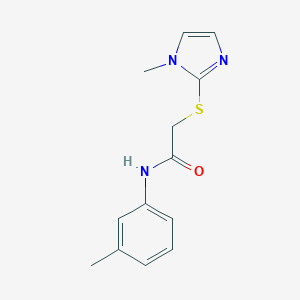
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one is a complex organic compound that has been the focus of scientific research for several years. This compound is commonly referred to as DMQX and is known to have a significant impact on the biochemical and physiological processes in the body. In
Wirkmechanismus
DMQX acts as a competitive antagonist of the NMDA receptor. It binds to the receptor site and blocks the action of glutamate, which is the primary neurotransmitter that activates the NMDA receptor. This leads to a decrease in the influx of calcium ions into the cell, which is necessary for synaptic plasticity and memory formation.
Biochemical and Physiological Effects
DMQX has been found to have significant biochemical and physiological effects. It has been shown to decrease the activity of the NMDA receptor, leading to a decrease in synaptic plasticity and memory formation. DMQX has also been found to have a neuroprotective effect, protecting the brain from damage caused by ischemia and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages and limitations for lab experiments. One advantage is that it is a potent antagonist of the NMDA receptor, making it a valuable tool for studying the role of the NMDA receptor in synaptic plasticity and memory formation. However, one limitation is that it has a short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of DMQX. One direction is to explore the potential therapeutic applications of DMQX in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential use of DMQX in the study of the role of the NMDA receptor in synaptic plasticity and memory formation.
Conclusion
In conclusion, DMQX is a complex organic compound that has been extensively studied for its scientific research application. It has been found to be a potent antagonist of the NMDA receptor, leading to a decrease in synaptic plasticity and memory formation. DMQX has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of DMQX, including exploring its potential therapeutic applications and its potential use in the study of the role of the NMDA receptor in synaptic plasticity and memory formation.
Synthesemethoden
DMQX is a complex organic compound that is synthesized through a multistep process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of triethylamine to form 4-methylbenzoyl-2,5-dimethoxybenzaldehyde. The second step involves the reaction of the product from step one with 3,4-dimethylaniline in the presence of acetic acid to form 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its scientific research application. This compound has been found to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. DMQX has been found to block the NMDA receptor, leading to a decrease in synaptic plasticity and memory formation.
Eigenschaften
Produktname |
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C33H34N2O4 |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H34N2O4/c1-20-11-13-21(14-12-20)31(37)30-28(24-17-23(38-4)15-16-27(24)39-5)29-25(18-33(2,3)19-26(29)36)35(32(30)34)22-9-7-6-8-10-22/h6-17,28H,18-19,34H2,1-5H3 |
InChI-Schlüssel |
OTBYEGHZHOESTI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)